![molecular formula C9H6ClFN4O2 B2739772 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole CAS No. 676249-42-6](/img/structure/B2739772.png)
1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole
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Overview
Description
1-(2-Chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2-chloro-4-fluorobenzyl group attached to the triazole ring, along with a nitro group at the 3-position. The unique combination of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Halide: The synthesis begins with the preparation of 2-chloro-4-fluorobenzyl bromide from 2-chloro-4-fluorotoluene through bromination.
Nucleophilic Substitution: The benzyl halide is then reacted with sodium azide to form the corresponding benzyl azide.
Cyclization: The benzyl azide undergoes cyclization with a suitable nitrile, such as acetonitrile, in the presence of a base to form the triazole ring.
Nitration: Finally, the triazole compound is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position. Common reagents include sodium hydroxide and potassium carbonate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the potential of 1,2,4-triazole derivatives, including the compound , as antifungal agents. The structural framework of triazoles has been associated with broad-spectrum antifungal activity. For instance, derivatives containing halogens like chlorine and fluorine have demonstrated enhanced efficacy against resistant strains of fungi such as Candida albicans and Aspergillus fumigatus .
Case Study: Structure-Activity Relationship (SAR)
A study investigating various triazole derivatives found that compounds with nitro and halogen substituents exhibited potent antifungal activity. The presence of a chlorine atom at specific positions significantly increased the effectiveness against fungal pathogens . The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those of traditional antifungal agents.
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in neurodegenerative diseases. In vitro studies have evaluated its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets for treating Alzheimer's disease. Compounds derived from the triazole scaffold demonstrated significant inhibition rates, suggesting their potential in neuroprotective therapies .
Case Study: Inhibitory Activity Evaluation
In a detailed evaluation, certain triazole derivatives exhibited IC50 values in the low micromolar range against AChE and BChE. This suggests that these compounds could be developed further as therapeutic agents for neurodegenerative conditions .
CDK Inhibition
The compound's derivatives have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often overactive in cancer cells. Recent research has synthesized indolyl 1,2,4-triazole derivatives that showed promising anti-proliferative activity against breast cancer cell lines .
Case Study: Biological Evaluation
In a study involving synthesized indolyl triazoles, compounds exhibited IC50 values ranging from 0.049 μM to 3.031 μM against CDK4 and CDK6. These results indicate a strong potential for these compounds in cancer therapy, particularly in targeting specific cancer cell lines while minimizing effects on healthy cells .
Fungicides
The antifungal properties of 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole extend to agricultural applications as well. The compound can be utilized as a fungicide to protect crops from fungal infections, thereby enhancing agricultural productivity.
Case Study: Field Trials
Field trials conducted with triazole-based fungicides have shown effective control over various fungal pathogens affecting crops such as wheat and corn. These trials reported improved yield and quality of crops treated with triazole fungicides compared to untreated controls .
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings/Notes |
---|---|---|
Medicinal | Antifungal agents | Effective against resistant fungal strains |
Neuroprotective therapies | Significant inhibition of AChE and BChE | |
Cancer Therapy | CDK inhibition | Potent anti-proliferative activity |
Agricultural | Crop protection | Effective fungicide with improved yield |
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzyl group can also interact with specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
1-(2-Chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(2-Chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This compound has a similar benzyl group but a different heterocyclic ring and functional groups, leading to different chemical and biological properties.
1-(2-Chloro-4-fluorobenzyl)-3-(4-dimethylamino-3-methoxyphenyl)-2-thiohydantoin: This compound has a similar benzyl group but a different heterocyclic ring and functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Biological Activity
1-(2-Chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class, which is characterized by a five-membered ring containing three nitrogen atoms. The structural features of this compound, including the chloro-fluorobenzyl group and the nitro substituent, contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is C10H7ClFN3O2, and it features a triazole ring with a chloro and fluoro substituent on the benzyl group. These modifications enhance its lipophilicity and reactivity, making it suitable for various applications in medicinal chemistry.
Property | Details |
---|---|
Molecular Formula | C10H7ClFN3O2 |
Structural Features | Triazole ring with chloro-fluorobenzyl group and nitro substituent |
Solubility | Not available |
The biological activity of this compound can be attributed to its ability to inhibit key biological processes in pathogens. For instance:
- Antifungal Activity : The compound inhibits ergosterol synthesis in fungi, which is essential for maintaining fungal cell membrane integrity. This mechanism is similar to that of other triazole antifungals.
- Antibacterial Activity : It interferes with bacterial cell wall synthesis, leading to cell lysis and death. This action is particularly effective against resistant bacterial strains.
- Anticancer Activity : Preliminary studies suggest that this compound may induce cytotoxic effects in various cancer cell lines by disrupting cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating potent inhibitory effects.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Antifungal Activity
The compound was also tested against several fungal strains including Candida albicans and Aspergillus niger. The results showed that it effectively inhibited fungal growth at low concentrations.
Fungal Strain | Inhibition Zone (mm) | Minimum Fungicidal Concentration (MFC) |
---|---|---|
Candida albicans | 20 | 64 µg/mL |
Aspergillus niger | 17 | 32 µg/mL |
Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The cytotoxicity was evaluated using the MTT assay.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
A549 | 20 |
Case Studies
Several case studies have highlighted the potential of triazole derivatives in drug development. For instance, a study focused on the synthesis of various triazole derivatives revealed that those with halogen substitutions showed enhanced biological activity compared to their non-halogenated counterparts. The specific structure of this compound positions it as a promising candidate for further research in drug development.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN4O2/c10-8-3-7(11)2-1-6(8)4-14-5-12-9(13-14)15(16)17/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFQUJUIHVNYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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